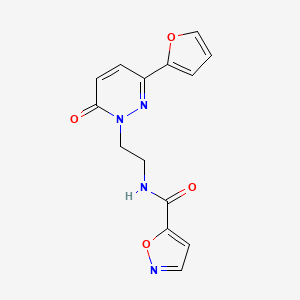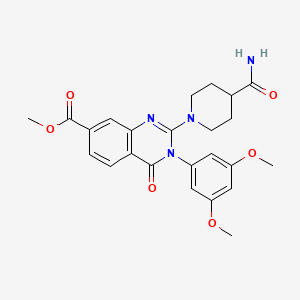
N-(2-methylphenyl)-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide, also known as MPSP, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound has shown promising results in various scientific studies and has been found to have a wide range of applications.
Aplicaciones Científicas De Investigación
Cannabinoid Receptor Antagonists
A study focused on the structure-activity relationships of pyrazole derivatives, including compounds similar to N-(2-methylphenyl)-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide, revealed their potential as potent and specific antagonists for the cannabinoid receptor CB1. These compounds are considered for their ability to counteract the side effects of cannabinoids and serve as pharmacological probes (Lan et al., 1999).
Anti-angiogenic and DNA Cleavage Activities
Another research initiative synthesized novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide, assessing their anti-angiogenic and DNA cleavage activities. These activities suggest potential applications in cancer treatment, highlighting the compounds' efficacy in inhibiting angiogenesis and inducing cytotoxic effects through DNA interaction (Kambappa et al., 2017).
κ-Opioid Receptor Antagonism
Research on 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a novel κ-opioid receptor (KOR) antagonist, showcases the therapeutic potential of these compounds in treating depression and addiction disorders. The compound demonstrated selectivity and high affinity for KORs, providing a basis for its use in pharmacological interventions (Grimwood et al., 2011).
PET Imaging of Microglia
The development of PET radiotracers for imaging reactive microglia in neuroinflammatory conditions is another application. Compounds like [11C]CPPC, designed to target CSF1R, a microglia-specific marker, represent advancements in noninvasive neuroinflammation studies. This approach aids in understanding and potentially treating neuropsychiatric disorders associated with neuroinflammation (Horti et al., 2019).
Synthesis and Bioactivity of Novel Benzamides
Research on the synthesis and antibacterial study of N-substituted derivatives of benzamides, including structures similar to N-(2-methylphenyl)-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide, highlights the potential of these compounds in developing new antibacterial agents. The study demonstrated moderate to significant activity against both Gram-negative and Gram-positive bacteria, indicating the relevance of these compounds in addressing bacterial resistance issues (Khatiwora et al., 2013).
Propiedades
IUPAC Name |
methyl 2-(4-carbamoylpiperidin-1-yl)-3-(3,5-dimethoxyphenyl)-4-oxoquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O6/c1-32-17-11-16(12-18(13-17)33-2)28-22(30)19-5-4-15(23(31)34-3)10-20(19)26-24(28)27-8-6-14(7-9-27)21(25)29/h4-5,10-14H,6-9H2,1-3H3,(H2,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXSSAHQVRQVBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCC(CC4)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-carbamoylpiperidin-1-yl)-3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

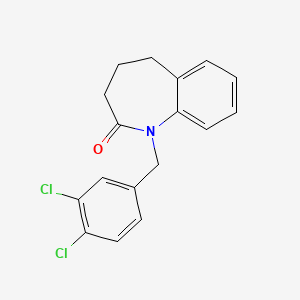

![3,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2701048.png)
![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2701050.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2701052.png)
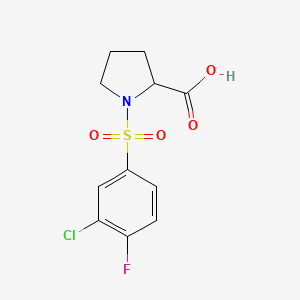
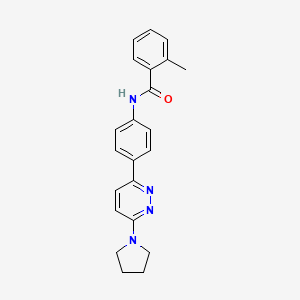
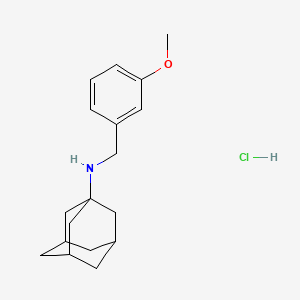
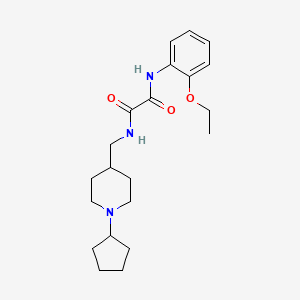
![1-(4-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)phenyl)ethanone](/img/structure/B2701057.png)
![2-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2701059.png)
![Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/no-structure.png)
